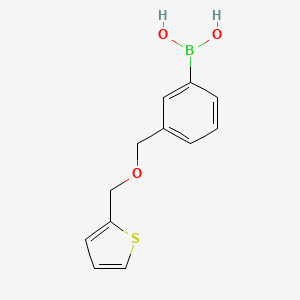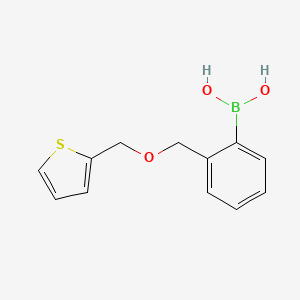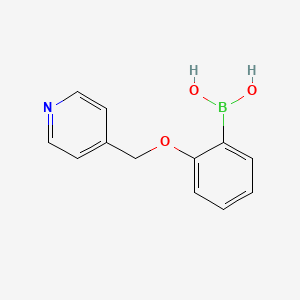
2-(Pyridin-4-ylmethoxy)phenylboronic acid
Descripción general
Descripción
2-(Pyridin-4-ylmethoxy)phenylboronic acid is a chemical compound with the molecular formula C12H12BNO3 . It has a molecular weight of 229.04 g/mol .
Molecular Structure Analysis
The InChI code for 2-(Pyridin-4-ylmethoxy)phenylboronic acid is 1S/C12H12BNO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2 .Chemical Reactions Analysis
Boronic acids, including 2-(Pyridin-4-ylmethoxy)phenylboronic acid, are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Phosphorescent Ligands : 4-(Pyridin-2-yl)phenylboronic acid, a related compound, was synthesized and used to create phosphorescent ligands through Suzuki coupling reactions. These ligands showed significant shifts in absorption and emission spectra due to the carbazolyl group effect (Gao Xi-cun, 2010).
Copper-Mediated Cross-Coupling : A study demonstrated the copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide, where phenylboronic acid was used to synthesize aryloxyamines. This process is tolerant of various functional groups on the phenylboronic acid (Petrassi et al., 2001).
Catalytic Applications
Palladium Catalyzed Suzuki-Miyaura Reaction : Research into cationic complexes involving palladium-allyl precursors and pyridine-based ligands showed active catalysis in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, primarily with activated substrates (Amadio et al., 2012).
Water-Soluble Ligands for Catalysis : A water-soluble pyridyl-triazole ligand, derived from 2-(azidomethyl)pyridine, demonstrated effective catalysis in the Suzuki–Miyaura reaction under conventional heating and low catalyst loadings (Amadio et al., 2013).
Material Science and Sensing Applications
Coordination Polymers and Macrocycles : Flexible bis(2-pyridyl) ligands, including variants of pyridinylphenylboronic acid, were used to create coordination polymers and macrocycles with silver ions. The resulting structures depended on the choice of ligand and reaction stoichiometry (Oh et al., 2005).
Chemical Sensing of Simple Sugars : Functionalized block copolymer films incorporating phenylboronic acid derivatives showed potential in glucose detection, responding with color shifts to different concentrations of glucose and other sugars (Ayyub et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 2-(Pyridin-4-ylmethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .
Result of Action
The molecular and cellular effects of 2-(Pyridin-4-ylmethoxy)phenylboronic acid’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura cross-coupling reaction . This results in the formation of carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Pyridin-4-ylmethoxy)phenylboronic acid. For instance, the pH optimum for the esterification of boronic acids by the diol moiety in sugars has been studied . A correlation between Hammett sigma values (σ) and the pKa of arylboronic acids was determined (pKa = 2.06 σ + 8.62; R² = 0.94) .
Propiedades
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-3-1-2-4-12(11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRAOKJLIHHQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=NC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655546 | |
| Record name | {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-49-3 | |
| Record name | B-[2-(4-Pyridinylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



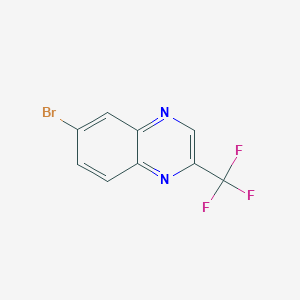
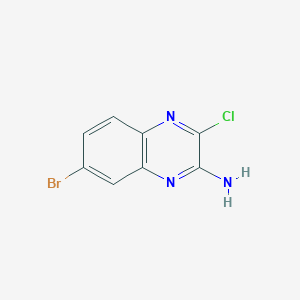

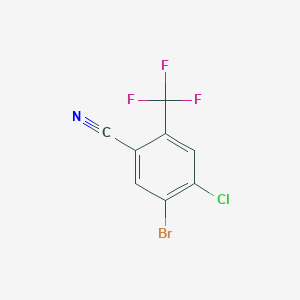
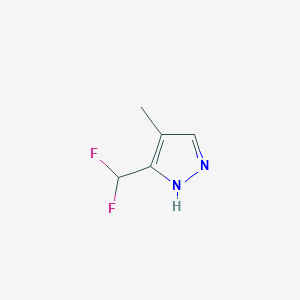
![Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B3186507.png)
![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)




![5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3186545.png)
